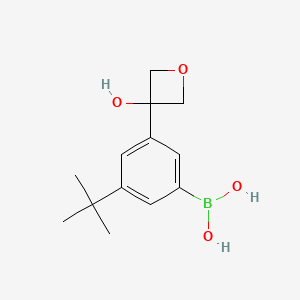
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyoxetane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a tert-butyl group and a hydroxyoxetane moiety. This can be achieved through Friedel-Crafts alkylation for the tert-butyl group and subsequent functionalization to introduce the hydroxyoxetane group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves reacting the substituted phenyl ring with a boronic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptation of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes, use of more efficient catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the oxetane ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under suitable conditions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyoxetane group.
Reduction Products: Boranes or other reduced boron compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The boronic acid group can act as a ligand in catalytic systems, facilitating various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound can be used in the design of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Biological Probes: It can be used to develop probes for detecting specific biomolecules due to its ability to form reversible covalent bonds with diols.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a catalyst or biological probe. The tert-butyl and hydroxyoxetane groups may influence the compound’s reactivity and binding affinity through steric and electronic effects.
Comparación Con Compuestos Similares
tert-Butyl N-Hydroxycarbamate: Similar in having a tert-butyl group and a hydroxy functional group.
1-Boc-4-AP: Contains a tert-butyl group and is used in the synthesis of pharmaceuticals.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in drug synthesis.
Uniqueness:
Functional Groups: The combination of a boronic acid group with a hydroxyoxetane and tert-butyl group is unique, providing distinct reactivity and applications.
Applications: Its use in both organic synthesis and biological applications sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H19BO4 |
|---|---|
Peso molecular |
250.10 g/mol |
Nombre IUPAC |
[3-tert-butyl-5-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO4/c1-12(2,3)9-4-10(13(15)7-18-8-13)6-11(5-9)14(16)17/h4-6,15-17H,7-8H2,1-3H3 |
Clave InChI |
CHHZLWSYXKTLCV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(C)(C)C)C2(COC2)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


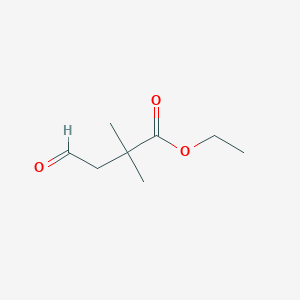
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
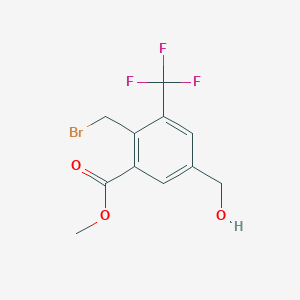

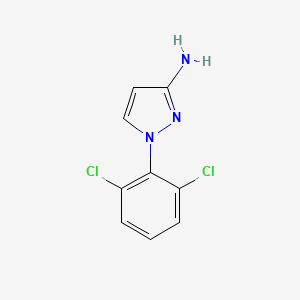
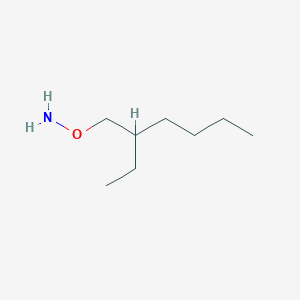
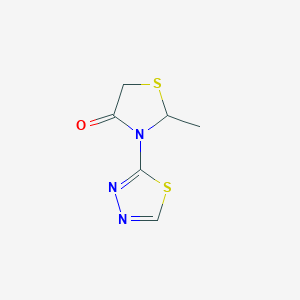
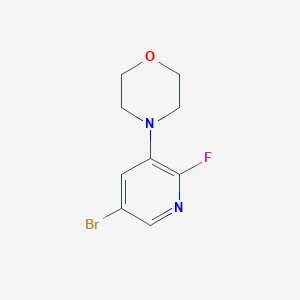
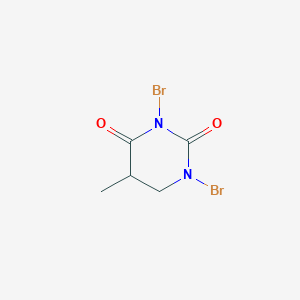
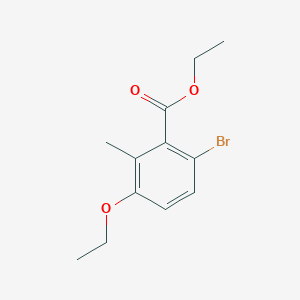
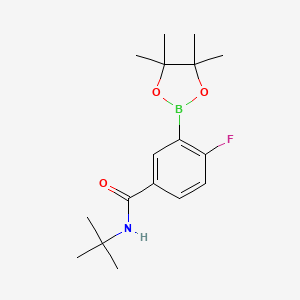
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
